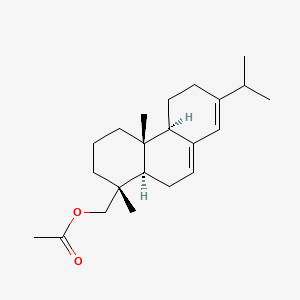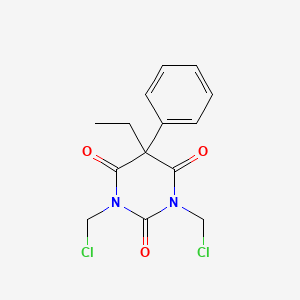
4-(Anilinomethyl)-3-nitrochromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Anilinomethyl)-3-nitrochromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a chromen-2-one core with an anilinomethyl group at the 4-position and a nitro group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anilinomethyl)-3-nitrochromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base.
Nitration: The chromen-2-one core is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Anilinomethylation: The final step involves the introduction of the anilinomethyl group at the 4-position. This can be done through a Mannich reaction, where the nitrated chromen-2-one is reacted with formaldehyde and aniline in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(Anilinomethyl)-3-nitrochromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Reduction: The chromen-2-one core can be reduced to the corresponding dihydro derivative using reducing agents like lithium aluminum hydride.
Substitution: The anilinomethyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Amino Derivative: Formed by the reduction of the nitro group.
Dihydro Derivative: Formed by the reduction of the chromen-2-one core.
Halogenated Derivatives: Formed by the halogenation of the anilinomethyl group.
科学的研究の応用
4-(Anilinomethyl)-3-nitrochromen-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 4-(Anilinomethyl)-3-nitrochromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The anilinomethyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency.
類似化合物との比較
4-(Anilinomethyl)-3-nitrochromen-2-one can be compared with other chromen-2-one derivatives, such as:
4-(Anilinomethyl)-3-aminocoumarin: Similar structure but with an amino group instead of a nitro group.
4-(Anilinomethyl)-3-hydroxychromen-2-one: Similar structure but with a hydroxy group instead of a nitro group.
4-(Anilinomethyl)-3-methylchromen-2-one: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
336168-49-1 |
|---|---|
分子式 |
C16H12N2O4 |
分子量 |
296.28 g/mol |
IUPAC名 |
4-(anilinomethyl)-3-nitrochromen-2-one |
InChI |
InChI=1S/C16H12N2O4/c19-16-15(18(20)21)13(10-17-11-6-2-1-3-7-11)12-8-4-5-9-14(12)22-16/h1-9,17H,10H2 |
InChIキー |
BWZIECBEDZUMEX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
溶解性 |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)
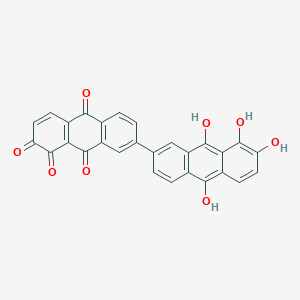

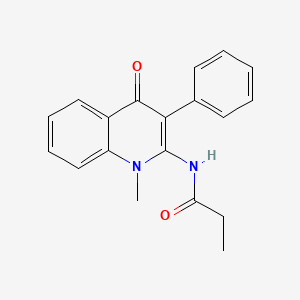
![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160075.png)

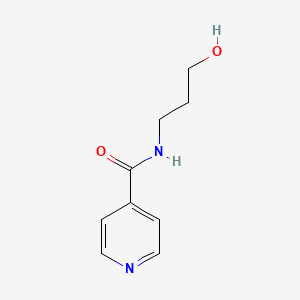
![Ethyl 1-amino-5-(2-methylpropyl)-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylate](/img/structure/B14160090.png)
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14160092.png)
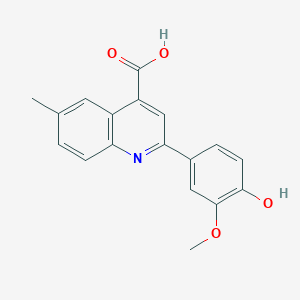

![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160119.png)
